2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C20H17F3N2O3 and its molecular weight is 390.362. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Synthesis Techniques
Research by Naveen et al. (2021) delves into the synthesis of a novel pyrazole derivative through a 3+2 annulation method, focusing on its characterization, crystal structure, and antioxidant properties. The study provides insights into the compound's structural stability, enhanced by intermolecular hydrogen bonding and π-π stacking interactions, alongside its antioxidant activity assessed via DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
Catalytic Applications and Synthesis of Pyrazole Derivatives
Karimi-Jaberi et al. (2012) introduced 1,3,5-Tris(hydrogensulfato) benzene as a novel catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the method's advantages such as high yields and environmentally friendly conditions. This study underscores the versatility of pyrazole derivatives in catalytic processes (Karimi-Jaberi et al., 2012).
Antimicrobial and Anti-Inflammatory Activities
Another significant area of research is the exploration of pyrazole derivatives for their potential antimicrobial and anti-inflammatory activities. Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives and evaluated their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. The findings indicate that some compounds exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and changes would require further investigation.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of reported biological activities
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall efficacy
Properties
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-13-17(18(26)25(24-13)16-8-3-2-4-9-16)10-11-28-19(27)14-6-5-7-15(12-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFBUDYPJNXILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCOC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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